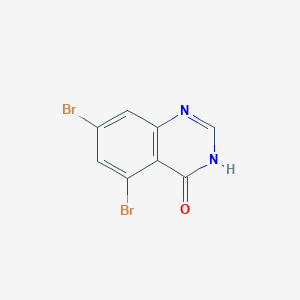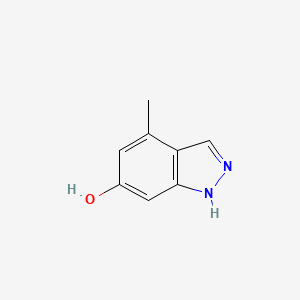![molecular formula C17H17O2- B1437513 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate CAS No. 26459-51-8](/img/structure/B1437513.png)
4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate
Descripción general
Descripción
“4,4’-di-tert-Butylbiphenyl” is a chemical compound with the molecular formula C20H26 . It has a molecular weight of 266.4204 .
Molecular Structure Analysis
The molecular structure of “4,4’-di-tert-Butylbiphenyl” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-di-tert-Butylbiphenyl” include a molecular weight of 266.4204 . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The compound has been involved in various chemical synthesis and modification processes. For instance, the electrochemically induced SRN1 reactions have been used for selective substitutions at 1,4-dichlorobenzene to obtain related compounds (Combellas, Marzouk, Suba, & Thiebault, 1993). Similarly, the metalation of unprotected biphenyl-carboxylic acids with sec-butyllithium leads to site-selective electrophilic substitution, indicating the compound's utility in more complex chemical syntheses (Tilly, Samanta, Castanet, De, & Mortier, 2006).
Dendrimer Synthesis
The compound has been used in the synthesis of phenylacetylene dendrimers, showcasing its role in developing complex macromolecules. These dendrimers, terminated with tert-butyl esters, undergo a transformation to carboxylic acids, indicating their potential in creating water-soluble dendritic structures with varied solubility characteristics (Pesak, Moore, & Wheat, 1997).
Organic Intermediate
The compound serves as an organic intermediate in various chemical reactions. For instance, tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates have been used in lithiation reactions with various electrophiles, demonstrating the compound's versatility in organic synthesis (Häner, Maetzke, & Seebach, 1986). Additionally, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, indicates its potential application in the synthesis of marine drugs and antitumor antibiotics (Li, Wang, Wang, Luo, & Wu, 2013).
Molecular Structure Studies
The compound has been used in molecular structure studies. For instance, tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been subjected to crystallographic and conformational analysis, highlighting its utility in understanding molecular structures and conformations (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Polymer Science
The compound's derivatives have also been utilized in the synthesis of polyamides, demonstrating its relevance in the field of polymer science. Specifically, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been prepared, showcasing the compound's role in creating materials with high thermal stability and good solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJUURMGVBXEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650757 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate | |
CAS RN |
26459-51-8 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)
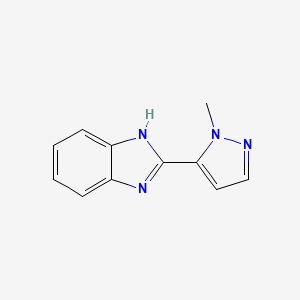
![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
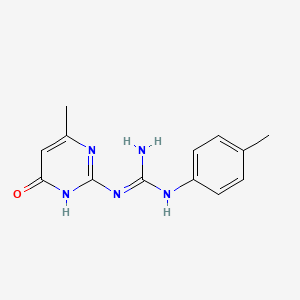
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
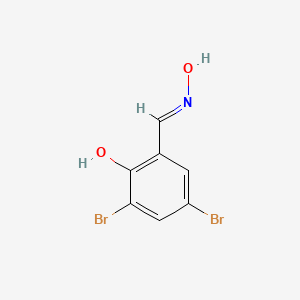
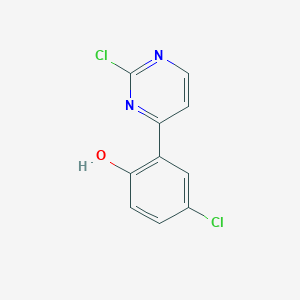
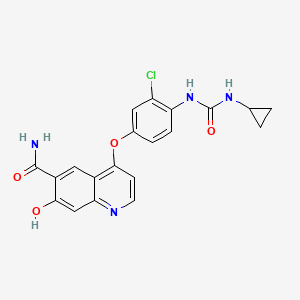
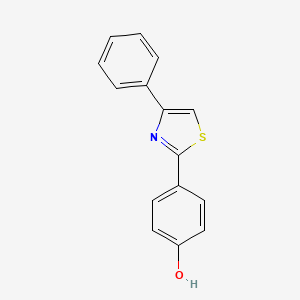
![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)

